molecular formula C17H11BrN4S3 B2587787 3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-07-5

3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2587787
CAS No.: 537017-07-5
M. Wt: 447.39
InChI Key: SUKCZXGJQFDHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolothiadiazole ring, which is fused with a bromophenyl group and an ethylthienothiophene group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.

Scientific Research Applications

Synthesis and Characterization

Compounds within this chemical class are synthesized through various methods, including microwave-assisted synthesis and conventional heating methods. These compounds are characterized using techniques such as IR, NMR, CHNS analysis, and X-ray crystallography to determine their structural properties. For example, Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and characterized them using these techniques, finding significant antimicrobial efficacy against various strains when compared to standard drugs (Swamy et al., 2006).

Antimicrobial Activity

These compounds exhibit potent antimicrobial activity against a range of bacterial and fungal strains. For instance, the synthesis of new 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole showed potent antimicrobial agents against strains such as Staphylococcus aureus and Escherichia coli, demonstrating the potential for these compounds in addressing antibiotic resistance (Reddy et al., 2010).

Anticancer Activity

The anticancer activity of these compounds has been a significant focus of research. Various derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines. For example, Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and screened them for anticancer activity against cell lines such as MCF7 (human breast cancer) and K562 (human myeloid leukemia), finding moderate to good antiproliferative potency (Chowrasia et al., 2017).

Antioxidant and Anticonvulsant Activities

Research has also explored the antioxidant and anticonvulsant activities of these compounds. For instance, Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles, demonstrating potent antioxidant activity compared to standard compounds. They also explored the anticancer mechanism of action in HepG2 cells, indicating the dual functionality of these compounds as both antioxidant and anticancer agents (Sunil et al., 2010).

Safety and Hazards

As this compound is intended for research use only, it should be handled with appropriate safety precautions to prevent exposure. The specific safety and hazard information would typically be provided by the supplier.

Future Directions

The future research on this compound could involve exploring its potential biological activities, based on the activities observed for similar compounds . Additionally, new methods of synthesis could be developed to improve the efficiency and yield of the production process .

Properties

IUPAC Name

3-(4-bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4S3/c1-2-11-7-12-13(8-23-16(12)24-11)15-21-22-14(19-20-17(22)25-15)9-3-5-10(18)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKCZXGJQFDHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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